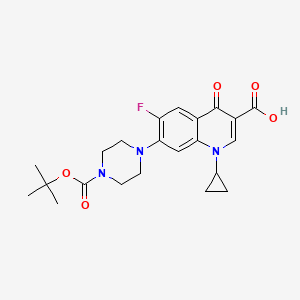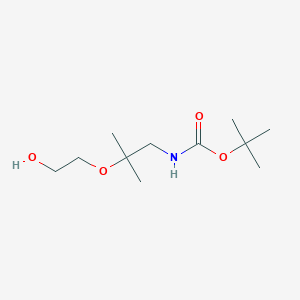
Tert-butyl 3-aminothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-aminothiophene-2-carboxylate, with the chemical formula C9H13NO2S, is a compound that belongs to the class of amino acids and derivatives. It features a tert-butyl group (t-Bu) attached to the amino group (NH2) on a thiophene ring. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in the five-membered ring. This compound has applications in various fields due to its unique structure and reactivity.
Méthodes De Préparation
The synthetic route for tert-butyl 3-aminothiophene-2-carboxylate involves the following steps:
Thiophene Ring Formation: Start with tert-butyl acrylate and react it with Lawesson’s reagent (a sulfurizing agent) to form the thiophene ring.
Amination: Next, treat the resulting this compound with ammonia or an amine source to introduce the amino group.
Purification: Purify the compound using standard techniques such as column chromatography or recrystallization.
Industrial production methods may vary, but the above steps outline the fundamental synthesis.
Analyse Des Réactions Chimiques
Oxidation: Tert-butyl 3-aminothiophene-2-carboxylate can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH) converts the carboxylate group to an alcohol.
Substitution: The tert-butyl group can be substituted using nucleophiles (e.g., Grignard reagents) to form new derivatives.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-aminothiophene-2-carboxylate serves as a building block for designing novel organic molecules.
Biology: It may find applications in drug discovery and chemical biology due to its unique structure.
Medicine: Researchers explore its potential as a pharmacophore for drug development.
Industry: It could be used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action for tert-butyl 3-aminothiophene-2-carboxylate depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparaison Avec Des Composés Similaires
While there are related compounds, tert-butyl 3-aminothiophene-2-carboxylate’s specific features set it apart. Similar compounds include tert-butyl 2-aminothiophene-3-carboxylate (CAS: 59739-05-8) and this compound (CAS: 1248143-96-5) .
Remember that this compound’s applications continue to evolve as research progresses
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
tert-butyl 3-aminothiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)7-6(10)4-5-13-7/h4-5H,10H2,1-3H3 |
Clé InChI |
AOZZSQDVBGGZFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


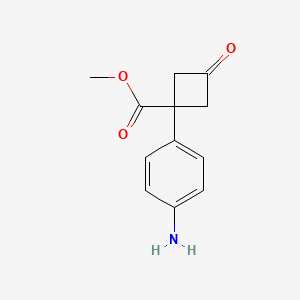
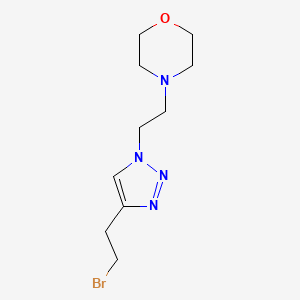
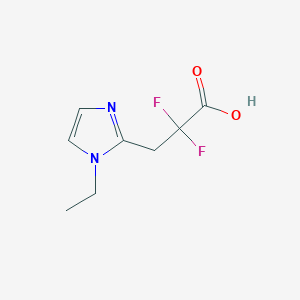
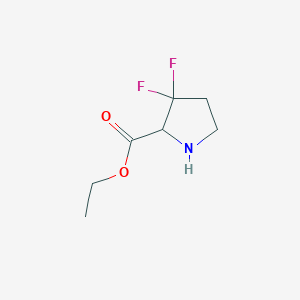
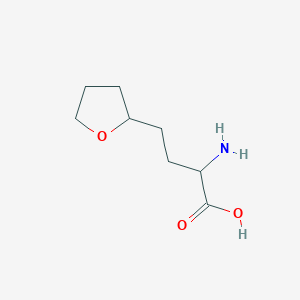

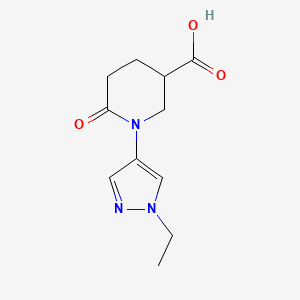
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)

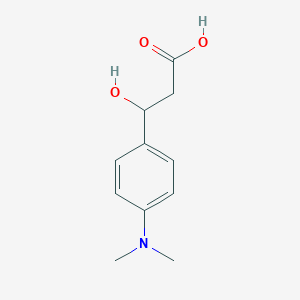
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

